Glucoheptonic acid

Vue d'ensemble

Description

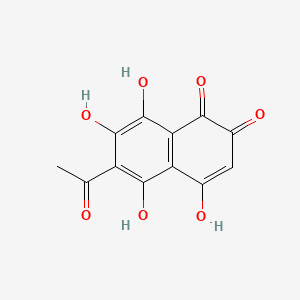

Glucoheptonic acid, also known as D-gluco-heptonic acid, is a chemical compound with the molecular formula C7H14O8 . It has a molecular weight of 226.18 . The compound is composed of 37.17% Carbon, 6.24% Hydrogen, and 56.59% Oxygen .

Synthesis Analysis

This compound salts can be prepared by introducing a nitrile substituent into D-glucose and hydrolyzing the nitrile . For example, glucose is reacted with a solution of calcium cyanide under alkaline conditions . The reaction is mildly exothermic and the calcium salt is directly recovered from the one-step reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4+,5-,6-/m1/s1 .Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its conversion to its salts . The reaction between D-glucose and the cyanide salt in aqueous solution is key to this process .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.18 and is composed of 37.17% Carbon, 6.24% Hydrogen, and 56.59% Oxygen . More detailed physical and chemical properties are not available in the current resources .Applications De Recherche Scientifique

Brain Tumor Detection and Characterization

Glucoheptonic acid, specifically in its radiolabeled form with technetium-99m (Tc-99m glucoheptonate), has demonstrated effectiveness in brain tumor detection and characterization. Studies reveal its high specificity for neoplastic brain tissues, making it a valuable tracer in single photon emission computed tomography (SPECT) for differentiating neoplastic from non-neoplastic intracranial lesions in treatment-naïve patients (Jaiswal et al., 2009). This application significantly aids in the precise diagnosis and management of brain tumors.

Detection of Surgical Complications in Renal Transplant

This compound has been evaluated for its utility in renal transplants. The research indicates that Tc-99m glucoheptonate can effectively detect surgical complications such as urinary extravasation, lymphocele, and postrenal obstruction, providing high-quality scintigrams that aid in clinical decision-making (Bischoff et al., 1981).

Myocardial Infarction Imaging

The distribution of Tc-99m glucoheptonate in myocardial infarction has been studied, showing promising results. In animal models, this compound accumulated significantly in acutely infarcted myocardial tissue, allowing for clear external gamma scintigraphy of infarct regions. This suggests its potential utility in clinical settings for diagnosing and monitoring myocardial infarction (Rossman et al., 1975).

Radiopharmaceutical Applications

This compound has been explored as a component in radiopharmaceuticals, such as 188Rhenium-glucoheptonate, for applications in intravascular radiation therapy. The biodistribution studies in this area indicate potential uses in various diagnostic and therapeutic procedures (Pervez et al., 2003).

Prebiotics and Antimicrobials

A study examining the effects of this compound derivatives on probiotic microorganisms and pathogenic bacteria suggests its potential as a prebiotic and antimicrobial agent. This opens avenues for its use in dietary supplements, pharmaceutical preparations, or cosmetics, especially given its favorable effects on the development of Lactobacillus bacteria and its antibacterial activity against specific strains (Wojciechowska et al., 2020).

Calcium Deficiency Management

Calcium glucoheptonate, a water-soluble organic calcium salt, has been studied for its effects on cell viability and proliferation of osteoblast-like cells. It shows increased proliferation and calcium uptake, suggesting its potential therapeutic use in addressing calcium deficiency conditions (Modi et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Glucoheptonic acid and its derivatives have potential applications in the sustainable production of value-added organic acids from biomass-derived glucose via microwave-assisted catalytic oxidation . Additionally, this compound is used in the synthesis of rare sugars containing the L-gluco or D-gulo structural motif .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMLJOLKUYYJFJ-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13007-85-7 (hydrochloride salt), 17140-60-2 (calcium salt(2:1)), 68413-91-2 (potassium salt), 74347-32-3 (magnesium salt(2:1)) | |

| Record name | Gluceptate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048077 | |

| Record name | Gluceptate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87-74-1 | |

| Record name | D-glycero-D-gulo-Heptonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluceptate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluceptate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-gulo-heptonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOHEPTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1F50160Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)